molecular formula C21H24O4 B5011314 1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]ethanone

1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]ethanone

Cat. No.: B5011314
M. Wt: 340.4 g/mol
InChI Key: KWQUOYDXRXWHTP-XBXARRHUSA-N
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Description

The compound “1-(2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}phenyl)ethanone” is a complex organic molecule. It contains several functional groups, including an ether group (R-O-R’), a ketone group (R-C(=O)-R’), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a phenyl ring. The exact structure would depend on the specific locations of these groups on the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of ether and ketone groups could affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a novel compound, initial research might focus on fully characterizing its physical and chemical properties, and determining potential applications .

Properties

IUPAC Name

1-[2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-4-8-17-11-12-20(21(15-17)23-3)25-14-7-13-24-19-10-6-5-9-18(19)16(2)22/h4-6,8-12,15H,7,13-14H2,1-3H3/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQUOYDXRXWHTP-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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